2-Ethyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazole and triazole derivatives. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C18H22N4O2S, and it has a molecular weight of approximately 374.46 g/mol.
The compound can be classified under several categories:
The synthesis of 2-Ethyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves several steps, including:
These methods may vary based on specific laboratory techniques and available reagents.
The molecular structure of 2-Ethyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can be represented using various structural formulas:
InChI=1S/C18H22N4O2S/c1-3-14-20-18-24(21-14)17(25)16(26-18)15(12-4-6-13(19)7-5-12)23-10-8-22(2)9-11-23/h4-7,15,25H,3,8-11H2,1-2H3This formula indicates the connectivity of atoms within the molecule.
The compound features:
These structural elements contribute to its biological activity and chemical reactivity.
The compound can participate in various chemical reactions:
These reactions are significant for modifying the compound to enhance its properties or biological activity.
The mechanism of action for 2-Ethyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol may involve:
Research into its precise mechanism is ongoing and may reveal potential therapeutic applications.
Key physical properties include:
Some relevant chemical properties are:
These properties are crucial for handling and application in research settings.
The compound has potential applications in:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5